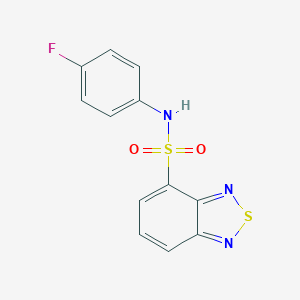![molecular formula C18H13ClN2O3S B415662 5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B415662.png)
5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core with a thioxo group and a benzylidene substituent, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-chloro-benzyloxy)benzaldehyde with thiourea under basic conditions to form the desired pyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-(4-Chloro-benzyloxy)-benzaldehyde: A precursor in the synthesis of the target compound.
2-Thioxo-dihydro-pyrimidine-4,6-dione: A simpler analog without the benzylidene substituent.
Benzylidene-thioxo-pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
属性
分子式 |
C18H13ClN2O3S |
|---|---|
分子量 |
372.8g/mol |
IUPAC 名称 |
5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-5-1-12(2-6-13)10-24-14-7-3-11(4-8-14)9-15-16(22)20-18(25)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,25) |
InChI 键 |
OAWKRQVPBNTFBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Cl |
规范 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-dichloro-2-methoxyphenyl)[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]methyl(methyl)formamide](/img/structure/B415579.png)
![4-[4-[(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]phenyl]benzonitrile](/img/structure/B415580.png)
![N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B415581.png)

![N-(4-methoxybenzyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B415586.png)

![10-(3-fluorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415589.png)
![Ethyl 2-({[3-bromo-5-(4-bromo-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415592.png)
![N-(4-sec-butylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B415594.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415596.png)
![N-(4-chloro-2,5-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B415597.png)
![7,7-dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415598.png)
![Ethyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415599.png)
![Ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415601.png)
